dBET6

Descripción general

Descripción

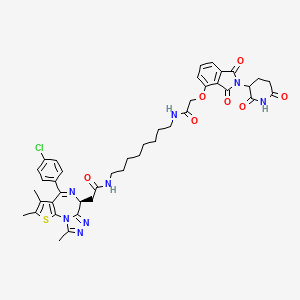

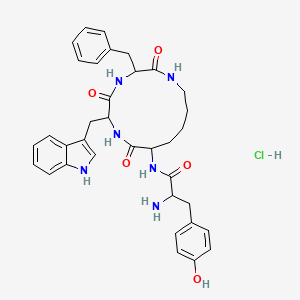

DBET6 is a highly cell-permeable PROTAC (Proteolysis-Targeting Chimera) degrader of BET bromodomains with an IC50 of 14 nM for BRD4 binding . It also induces c-MYC downregulation and apoptosis .

Synthesis Analysis

DBET6 is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET by the ubiquitin-proteasome system . It shows tenfold more potency in degrading BRD4 and improved cell permeability compared to the first-generation PROTAC dBET1 .Molecular Structure Analysis

The molecular weight of dBET6 is 841.37 . The chemical formula is C42H45ClN8O7S . The exact mass is 840.28 .Chemical Reactions Analysis

Intraperitoneal injection of dBET6 led to the rapid degradation of BET protein in the retina without detectable toxicity . It also repressed light damage-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration .Physical And Chemical Properties Analysis

DBET6 has a molecular weight of 841.37 . It is a white to beige powder . It is soluble in DMSO up to 2 mg/mL . It can be stored for 3 years at -20°C in powder form .Aplicaciones Científicas De Investigación

Protection Against Retinal Degeneration

dBET6 has been found to protect against retinal degeneration . Chronic inflammation significantly contributes to photoreceptor death in blinding retinal diseases such as age-related macular degeneration (AMD) and retinitis pigmentosa (RP). dBET6, a proteolysis-targeting chimera (PROTAC) small molecule, selectively degrades Bromodomain and extraterminal domain (BET) proteins by the ubiquitin-proteasome system . BET proteins are epigenetic readers that act as key proinflammatory factors .

Inhibition of cGAS-STING in Response to Light Damage

dBET6 has been shown to inhibit the cGAS-STING pathway in response to light damage . This pathway is dramatically activated during light-induced retinal degeneration (LD), leading to an inflammatory response . dBET6 suppresses LD-induced STING expression in reactive macrophages/microglia and the related inflammatory response .

Improvement of Retinal Responsiveness and Visual Acuity

Intraperitoneal injection of dBET6 led to the rapid degradation of BET protein in the retina without detectable toxicity . dBET6 improved retinal responsiveness and visual acuity after light damage (LD) .

Repression of LD-induced Retinal Macrophages/Microglia Activation

dBET6 repressed LD-induced retinal macrophages/microglia activation . This is significant as the accumulation and activation of macrophages/microglia have been detected in the retinal lesions of AMD and RP patients .

Repression of LD-induced Müller Cell Gliosis

dBET6 also repressed LD-induced Müller cell gliosis . Müller cells are a type of glial cell that maintain the structural and functional stability of the retina .

Repression of LD-induced Photoreceptor Death and Retinal Degeneration

dBET6 repressed LD-induced photoreceptor death and retinal degeneration . This is particularly significant as the degeneration of photoreceptors is a shared feature of several major blinding retinal diseases, such as atrophic age-related macular degeneration (AMD) and retinitis pigmentosa (RP) .

Mecanismo De Acción

Target of Action

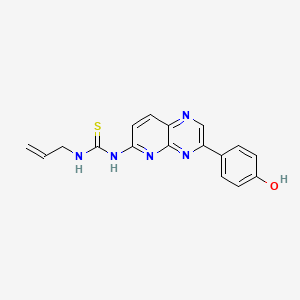

dBET6 is a potent and selective Degrader (PROTAC) of BET bromodomains . It primarily targets the Bromodomain and extraterminal domain (BET) proteins, which are epigenetic readers that act as key proinflammatory factors . It binds to BRD4 (BD1) with an IC50 of 14 nM .

Mode of Action

dBET6 is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET proteins by the ubiquitin-proteasome system . It comprises BET antagonist (+)-JQ1 conjugated to a cereblon E3 ubiquitin ligase ligand . It induces maximal in vitro heterodimerization of BRD4 (BD1) and CRBN-DDB1 at 35 nM .

Biochemical Pathways

dBET6 affects the cGAS-STING pathway, a molecular pathway of the innate immune system . Light damage (LD) leads to dramatic activation of the cGAS-STING pathway, whereas dBET6 suppresses LD-induced STING expression in reactive macrophages/microglia and the related inflammatory response .

Pharmacokinetics

Intraperitoneal injection of dBET6 leads to the rapid degradation of BET protein in the retina without detectable toxicity . The pharmacokinetics of dBET6 are characterized by a T max of 0.5h, C max of 447 (ng/ml), and terminal t 1/2 of 0.87 h .

Result of Action

dBET6 improves retinal responsiveness and visual acuity after light damage (LD). It also represses LD-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration . It exerts neuroprotective effects by inhibiting cGAS-STING in reactive retinal macrophages/microglia .

Action Environment

The action of dBET6 is influenced by environmental factors such as light damage. In the presence of light damage, dBET6 is able to inhibit retinal inflammation and protect against retinal degeneration . It is expected to become a new strategy for the treatment of retinal degeneration .

Safety and Hazards

Propiedades

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQPZPLJOBHHBK-UFXYQILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45ClN8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022545 | |

| Record name | dBET6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dBET6 | |

CAS RN |

1950634-92-0 | |

| Record name | dBET6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)